molecular formula C15H10BrN5OS B293825 6-[(4-Bromophenoxy)methyl]-3-pyridin-3-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Bromophenoxy)methyl]-3-pyridin-3-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293825
M. Wt: 388.2 g/mol
InChI Key: YJJKRTRTXLWVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-Bromophenoxy)methyl]-3-pyridin-3-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, commonly known as BPTT, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. BPTT is a member of the thiadiazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of BPTT is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways within cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. BPTT has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in a variety of cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
BPTT has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the inflammatory response. BPTT has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BPTT has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

BPTT has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using a variety of methods. It has also been shown to have a range of biological activities, making it a useful tool for studying various cellular processes. However, there are also limitations to using BPTT in lab experiments. It can be difficult to obtain pure samples of BPTT, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on BPTT. One area of interest is the development of BPTT analogues with improved biological activity and selectivity. Another area of interest is the investigation of the mechanism of action of BPTT, which could lead to the development of new drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to determine the safety and efficacy of BPTT in vivo.

Synthesis Methods

BPTT can be synthesized using a variety of methods, including the reaction of 4-bromobenzyl bromide with 3-amino-5-mercapto-1,2,4-triazole, followed by the reaction of the resulting intermediate with 3-chloropyridine. Another method involves the reaction of 4-bromobenzyl alcohol with 3-amino-5-mercapto-1,2,4-triazole, followed by the reaction of the resulting intermediate with 3-chloropyridine.

Scientific Research Applications

BPTT has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects.

properties

Molecular Formula

C15H10BrN5OS

Molecular Weight

388.2 g/mol

IUPAC Name

6-[(4-bromophenoxy)methyl]-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H10BrN5OS/c16-11-3-5-12(6-4-11)22-9-13-20-21-14(18-19-15(21)23-13)10-2-1-7-17-8-10/h1-8H,9H2

InChI Key

YJJKRTRTXLWVFI-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Br

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Br

Origin of Product

United States

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